molecular formula C9H5BrO2 B12843261 5-Bromo-1H-indene-1,2(3H)-dione

5-Bromo-1H-indene-1,2(3H)-dione

Cat. No.: B12843261
M. Wt: 225.04 g/mol
InChI Key: YDRWJUQVRFJRLH-UHFFFAOYSA-N
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Description

5-Bromo-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two keto groups in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-indene-1,2(3H)-dione typically involves the bromination of indene-1,2-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indene-1,2(3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Bromo-1H-indene-1,2(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indene-1,2(3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and keto groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indene-1,2(3H)-dione: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-1H-indene-1,2(3H)-dione: Contains a fluorine atom instead of bromine.

    1H-Indene-1,2(3H)-dione: Lacks the halogen substituent.

Uniqueness

5-Bromo-1H-indene-1,2(3H)-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-3H-indene-1,2-dione

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2

InChI Key

YDRWJUQVRFJRLH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)C1=O

Origin of Product

United States

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